molecular formula C14H17N3O4 B6150449 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 2385687-63-6

2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No.: B6150449
CAS No.: 2385687-63-6
M. Wt: 291.3
InChI Key:
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Description

2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of 2-aminopyridines and acetophenones under copper(I)-catalyzed aerobic oxidative conditions . The reaction proceeds through a catalytic Ortoleva-King reaction, enabling the formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar catalytic processes could be adapted for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

CAS No.

2385687-63-6

Molecular Formula

C14H17N3O4

Molecular Weight

291.3

Purity

95

Origin of Product

United States

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